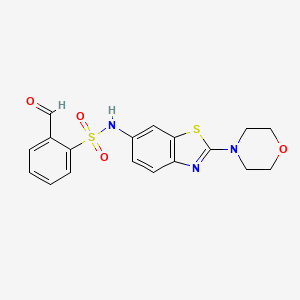

2-formyl-N-(2-morpholin-4-yl-1,3-benzothiazol-6-yl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-formyl-N-(2-morpholin-4-yl-1,3-benzothiazol-6-yl)benzenesulfonamide is a complex organic compound that belongs to the class of benzothiazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Mécanisme D'action

Target of Action

The primary targets of 2-formyl-N-(2-morpholin-4-yl-1,3-benzothiazol-6-yl)benzenesulfonamide are currently unknown. The compound is structurally similar to other morpholinyl-benzothiazoles

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its exact mode of action. Based on the structural similarity to other morpholinyl-benzothiazoles , it’s plausible that the compound could interact with its targets through non-covalent interactions such as hydrogen bonding and π-π stacking.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-formyl-N-(2-morpholin-4-yl-1,3-benzothiazol-6-yl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with formic acid or its derivatives.

Introduction of Morpholine Group: The morpholine group is introduced through nucleophilic substitution reactions, where a suitable leaving group on the benzothiazole ring is replaced by morpholine.

Formylation and Sulfonamide Formation: The formyl group is introduced via formylation reactions, often using reagents like formic acid or formamide. The sulfonamide group is typically introduced by reacting the compound with sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

2-formyl-N-(2-morpholin-4-yl-1,3-benzothiazol-6-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Electrophiles like halogens (Cl2, Br2), nitrating agents (HNO3)

Major Products

Oxidation: Carboxylic acids

Reduction: Alcohols

Substitution: Halogenated or nitrated benzothiazole derivatives

Applications De Recherche Scientifique

Antimicrobial Properties

Research has demonstrated that compounds containing the benzothiazole and sulfonamide moieties exhibit significant antimicrobial activity. For example, derivatives of benzothiazole have been shown to possess antibacterial effects against both Gram-positive and Gram-negative bacteria. A study highlighted the synthesis of N-(thiazol-2-yl)benzenesulfonamide derivatives, which displayed potent antibacterial activity, suggesting that similar compounds like 2-formyl-N-(2-morpholin-4-yl-1,3-benzothiazol-6-yl)benzenesulfonamide could be effective in combating bacterial infections .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Research on benzenesulfonamide analogs has identified them as inhibitors of tropomyosin receptor kinase A (TrkA), which is implicated in glioblastoma treatment. These compounds showed promising cytotoxic effects against cancer cells while exhibiting lower toxicity towards non-cancerous cells . This indicates that this compound may also possess selective anticancer properties.

Synthetic Methodologies

The synthesis of this compound typically involves the reaction of morpholine derivatives with benzothiazole and sulfonamide precursors. For instance:

- Starting Materials : Ethyl 3-amino-4-(morpholinoethylamino)benzoate and sodium metabisulfite adduct of 4-morpholino benzaldehyde.

- Reaction Conditions : The reaction is usually conducted in a solvent like DMF at elevated temperatures (e.g., reflux at 130 °C).

- Purification : Post-reaction, the mixture is diluted with ethyl acetate and washed with water to isolate the desired product.

This synthetic route highlights the importance of carefully selecting reaction conditions to optimize yield and purity.

Potential Drug Development

Given its structural characteristics and biological activity, this compound presents opportunities for development as a novel therapeutic agent. The combination of benzothiazole and sulfonamide frameworks has been previously associated with various pharmacological activities, including anti-inflammatory and analgesic effects .

Case Studies and Research Findings

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-formyl-N-(2-morpholin-4-yl-1,3-benzothiazol-6-yl)benzenesulfonamide

- 6-ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine

- N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide

Uniqueness

This compound is unique due to its combination of the benzothiazole ring, morpholine group, and sulfonamide functionality. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Activité Biologique

2-formyl-N-(2-morpholin-4-yl-1,3-benzothiazol-6-yl)benzenesulfonamide is a complex organic compound belonging to the class of benzothiazole derivatives. These compounds are recognized for their diverse biological activities and potential applications in medicinal chemistry. This article delves into the biological activity of this compound, covering its mechanism of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H17N3O4S2, with a molecular weight of approximately 403.5 g/mol. The structure features a benzothiazole core, a morpholine ring, and a sulfonamide group, which contribute to its unique chemical properties and biological activities.

Although the specific targets of this compound remain largely unidentified, its structural similarity to other morpholinyl-benzothiazoles suggests potential interactions with various biological pathways. Similar compounds have been shown to act as enzyme inhibitors or receptor modulators, indicating that this compound may exhibit analogous mechanisms.

Biological Activities

Research indicates that benzothiazole derivatives possess a wide range of biological activities including:

1. Anticancer Activity

Recent studies highlight the anticancer potential of benzothiazole derivatives. For instance, compounds structurally related to this compound have demonstrated significant inhibition of cancer cell proliferation in vitro. A study reported that a related compound inhibited the proliferation of A431, A549, and H1299 cancer cell lines while promoting apoptosis and cell cycle arrest .

2. Anti-inflammatory Effects

Benzothiazole derivatives have also been investigated for their anti-inflammatory properties. Compounds exhibiting structural similarities have been shown to reduce levels of inflammatory cytokines such as IL-6 and TNF-α, suggesting that this compound may possess similar effects .

3. Antimicrobial Activity

The antimicrobial properties of benzothiazole derivatives are well-documented. Research indicates that modifications to the benzothiazole nucleus can enhance antibacterial and antifungal activities . The sulfonamide group in this compound may contribute to its effectiveness against various pathogens.

Research Findings and Case Studies

A comprehensive review of the literature reveals several key findings regarding the biological activity of benzothiazole derivatives:

Propriétés

IUPAC Name |

2-formyl-N-(2-morpholin-4-yl-1,3-benzothiazol-6-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4S2/c22-12-13-3-1-2-4-17(13)27(23,24)20-14-5-6-15-16(11-14)26-18(19-15)21-7-9-25-10-8-21/h1-6,11-12,20H,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXQJZFSWDZVUBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC3=C(S2)C=C(C=C3)NS(=O)(=O)C4=CC=CC=C4C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.